![molecular formula C22H14N2O2S4 B2600398 2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 503431-91-2](/img/structure/B2600398.png)

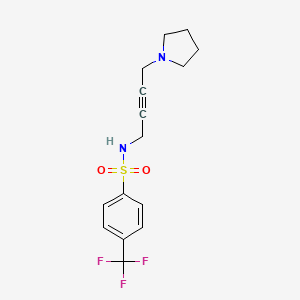

2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

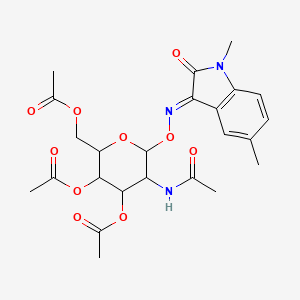

The compound “2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one” is a type of thieno[2,3-d]pyrimidin-4(3H)-one . These compounds have been synthesized for their potential antitrichinellosis and antiprotozoal effects .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of o-hydroxyacetophenone, carbon disulfide, potassium carbonate, and bromoethane stirred in DMSO at 40 °C . The reaction is monitored by silica gel thin layer chromatography (TLC, 254 nm). After completion of the reaction, the mixture is poured into ice water, stirred for 20 min, and the intermediate 2-(ethyl thio)-4H-chromen-4-one is obtained by filtration .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using crystallography . The crystal structure is monoclinic, with a space group of P21/c (no. 14). The unit cell dimensions are a = 12.391 (5) Å, b = 21.034 (8) Å, c = 10.777 (4) Å, β = 113.589 (7)°, and the volume is V = 2574.1 (16) Å^3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of o-hydroxyacetophenone with carbon disulfide, potassium carbonate, and bromoethane in DMSO . This reaction is followed by a reaction with 2-acetylthiophene and t-BuOK in DMSO .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the yield of a similar compound was 83%, with a melting point of 200–202 °C .科学的研究の応用

Synthesis and Pharmacological Properties

A study by Cannito et al. (1990) discussed the synthesis of thiéno[2,3-d]pyrimidin-4-one 2-thiones, including compounds similar to the one , and evaluated their analgesic and anti-inflammatory activities. The research found some compounds exhibiting activities comparable to acetylsalicylic acid, indicating potential for pharmacological applications (Cannito et al., 1990).

Green Synthesis Approach

Shi et al. (2018) reported a green synthesis method for thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting a catalytic four-component reaction that simplifies the synthesis process. This approach emphasizes step economy and reduced environmental impact, showcasing the compound's relevance in sustainable chemistry practices (Shi et al., 2018).

Bioinorganic Chemistry

Singh et al. (2009) explored the bioinorganic relevance of Co(II) complexes with Schiff bases derived from thiophen-2-glyoxal, demonstrating the antimicrobial activities of these complexes. The study contributes to the understanding of metal-organic frameworks and their potential in biomedical applications (Singh et al., 2009).

Antimicrobial and Anti-inflammatory Activities

Research by El Azab and Abdel-Hafez (2015) on microwave-assisted synthesis of novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety showed promising antimicrobial activity against various bacterial and fungal strains. This study adds to the body of knowledge on the antimicrobial potential of thieno[d]pyrimidine derivatives (El Azab & Abdel-Hafez, 2015).

Antitumor Activity

Research by Hafez and El-Gazzar (2017) synthesized 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, evaluating their antitumor activity. Some compounds displayed potent anticancer activity, comparable to doxorubicin, against various human cancer cell lines, indicating the compound's potential in cancer therapy (Hafez & El-Gazzar, 2017).

将来の方向性

Future research could focus on further elucidating the mechanism of action of these compounds, as well as exploring their potential applications in treating diseases such as trichinellosis and protozoal infections . Additionally, further studies could investigate the synthesis of these compounds under different conditions to optimize yield and purity .

特性

IUPAC Name |

2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N2O2S4/c25-16(18-9-5-11-28-18)13-30-22-23-20-19(15(12-29-20)17-8-4-10-27-17)21(26)24(22)14-6-2-1-3-7-14/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSESZZKKKOZEGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=CS4)SC=C3C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N2O2S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B2600319.png)

![4-(6-Chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one](/img/structure/B2600322.png)

![2-(4-(N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2600323.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}butanamide](/img/structure/B2600324.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-morpholinoethyl]-N-phenylethanediamide](/img/structure/B2600325.png)

![3,4-Difluoro-N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide](/img/structure/B2600327.png)

![ethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2600331.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide](/img/structure/B2600333.png)

![2-[[1-(1,3-Oxazol-4-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2600334.png)